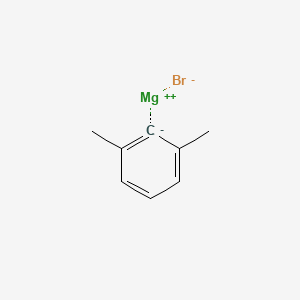

2,6-Dimethylphenylmagnesium bromide

Description

Significance of Aryl Grignard Reagents in Modern Organic Synthesis

Aryl Grignard reagents, a subclass of organomagnesium halides with the general formula ArMgX (where Ar is an aryl group and X is a halogen), are fundamental tools in modern organic synthesis. wikipedia.orgfiveable.me Their significance lies in their ability to act as powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com This reactivity is crucial for the construction of complex organic molecules from simpler precursors. fiveable.me

First discovered by Victor Grignard, these reagents are typically prepared by the reaction of an aryl halide with magnesium metal. wikipedia.org They are widely used in reactions with a variety of electrophiles. For instance, their addition to aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. fiveable.meorganic-chemistry.org They also react with esters, typically adding twice to produce tertiary alcohols. masterorganicchemistry.com Furthermore, the reaction of aryl Grignard reagents with carbon dioxide provides a direct route to carboxylic acids. masterorganicchemistry.com

The versatility of aryl Grignard reagents extends to their use in cross-coupling reactions, which are pivotal in the synthesis of biaryls and other important structural motifs in pharmaceuticals and materials science. nih.gov The electronic properties of the aryl group can influence the reagent's reactivity, with electron-donating groups generally increasing nucleophilicity and electron-withdrawing groups decreasing it. fiveable.me This tunability, combined with their commercial availability and relatively straightforward preparation, solidifies the indispensable role of aryl Grignard reagents in the synthetic chemist's toolbox. wikipedia.org

Unique Reactivity and Steric Characteristics of ortho-Substituted Aryl Grignard Reagents

Ortho-substituted aryl Grignard reagents, such as 2,6-dimethylphenylmagnesium bromide, exhibit unique reactivity and steric characteristics that set them apart from their less substituted counterparts. The presence of bulky groups at the ortho positions to the carbon-magnesium bond introduces significant steric hindrance. youtube.com This steric crowding can influence the reagent's approach to an electrophilic center, often leading to different reaction outcomes or selectivities compared to sterically unhindered Grignard reagents. organic-chemistry.org

One of the key consequences of this steric bulk is the potential for a shift in reaction mechanism. While nucleophilic addition is the common pathway for Grignard reactions, highly hindered reagents may favor single electron transfer (SET) mechanisms. organic-chemistry.org This can lead to the formation of side products, such as those resulting from reduction or enolization of the substrate. organic-chemistry.org For example, in reactions with sterically hindered ketones, an ortho-substituted Grignard reagent might act as a base, deprotonating the ketone to form an enolate, rather than adding to the carbonyl group. organic-chemistry.org

The steric hindrance in ortho-substituted aryl Grignard reagents can also be exploited to achieve specific synthetic goals. For instance, in cross-coupling reactions, the steric bulk can influence the efficiency and selectivity of the transformation. While challenging, successful coupling of sterically hindered aryl halides has been achieved, sometimes requiring modified reaction conditions or specialized catalyst systems. nih.gov The "ortho effect" can also play a role, where the proximity of the ortho-substituents can lead to unexpected reactivity or acidity/basicity of the resulting products due to steric inhibition of resonance. youtube.com

Overview of Contemporary Research Directions for this compound

Contemporary research involving this compound continues to explore its utility in various facets of organic synthesis, leveraging its unique steric properties.

One area of focus is its application as an intermediate and a substrate in the synthesis of complex molecules. For example, it has been used in the preparation of substituted fluorenes and in the synthesis of precursors for zinc-based porphyrins. scientificlabs.iesigmaaldrich.com These applications highlight its role in constructing sterically demanding architectures.

Another significant research avenue is its use in carboxylation reactions. The fixation of carbon dioxide is a critical area of sustainable chemistry, and Grignard reagents are effective nucleophiles for this transformation. Research has shown that this compound can be carboxylated at room temperature to produce 2,6-dimethylbenzoic acid. researchgate.net Studies have investigated the optimization of this reaction, achieving yields as high as 77% by using specific bases like 1,8-diazabicycloundec-7-ene (DBU). researchgate.net

Furthermore, the compound's role in cross-coupling reactions remains a subject of investigation. The challenge of coupling sterically hindered partners is a persistent theme in synthetic methodology development. nih.gov Research into dual catalytic systems for cross-electrophile coupling has shown promise in overcoming the difficulties associated with bulky substrates like di-ortho-substituted aryl halides. nih.gov While direct examples with this compound might be specific, the principles developed are applicable to such sterically demanding reagents.

The table below summarizes some of the key properties of this compound.

| Property | Value |

| Chemical Formula | (CH₃)₂C₆H₃MgBr |

| Molecular Weight | 209.37 g/mol |

| CAS Number | 21450-64-6 |

| Appearance | Typically a solution |

| Solubility | Commercially available in THF |

| Boiling Point | 65-67 °C (for 1.0 M solution in THF) |

| Density | 0.998 g/mL at 25 °C (for 1.0 M solution in THF) |

Data sourced from Sigma-Aldrich product information. sigmaaldrich.comsigmaaldrich.com

The following table details a specific research finding on the carboxylation of this compound.

| Reaction Conditions | Yield of 2,6-dimethylbenzoic acid |

| Room temperature, 30 min, 50 mol% DBU, THF saturated with CO₂ | 77% |

Data sourced from a study on carboxylation reactions. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1,3-dimethylbenzene-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQJQVFIEFMTTQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C(=CC=C1)C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403854 | |

| Record name | Magnesium bromide 2,6-dimethylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21450-64-6 | |

| Record name | Magnesium bromide 2,6-dimethylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Protocols for 2,6 Dimethylphenylmagnesium Bromide

Conventional Grignard Reagent Formation from 2-Bromo-1,3-dimethylbenzene

The most common and direct route to 2,6-dimethylphenylmagnesium bromide is through the reaction of 2-bromo-1,3-dimethylbenzene with magnesium metal. This is a classic Grignard reaction where the magnesium inserts into the carbon-bromine bond of the aryl halide. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignar reagent from reacting with atmospheric oxygen or moisture.

Activation Strategies for Magnesium Metal

A significant challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, inhibiting the reaction. To overcome this, several activation strategies are employed to expose a fresh, reactive metal surface.

Common methods include the use of chemical activators or mechanical means. A small amount of iodine is often added to the reaction mixture. The iodine reacts with a small portion of the magnesium to form magnesium iodide, which helps to chemically etch the oxide layer. Another effective chemical activator is 1,2-dibromoethane. It reacts with the magnesium to produce magnesium bromide and ethylene (B1197577) gas, providing a visual cue that the magnesium has been activated. Mechanical activation, such as continuous stirring of magnesium turnings, can also be effective in physically breaking up the passivating oxide layer.

Selection and Preparation of Anhydrous Ethereal Solvents

The choice of solvent is paramount for the successful formation and stabilization of Grignard reagents. Ethereal solvents are essential as they solvate the magnesium center through their oxygen lone pairs, forming a stable complex. It is crucial that these solvents are rigorously dried (anhydrous), as any trace of water will protonate and destroy the Grignard reagent.

Tetrahydrofuran (B95107) (THF) is a widely utilized solvent for the preparation of this compound. Its ability to effectively solvate the Grignard reagent is key to maintaining its stability and reactivity in solution. The coordination of THF molecules to the magnesium atom helps to keep the organometallic species dissolved and accessible for subsequent chemical transformations.

In recent years, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has gained prominence as a more sustainable and often superior alternative to THF for Grignard syntheses. Derived from renewable feedstocks like levulinic acid, 2-MeTHF presents a greener profile. It possesses a higher boiling point and lower miscibility with water than THF, which can be advantageous for industrial-scale operations and work-up procedures. The steric bulk of the methyl group in 2-MeTHF can also influence the solvation sphere of the Grignard reagent, sometimes leading to enhanced stability and different reactivity profiles compared to reactions run in THF.

Optimization of Reaction Parameters for Controlled Synthesis

To achieve a high yield of this compound and minimize side reactions, careful optimization of the reaction parameters is necessary. The rate of addition of 2-bromo-1,3-dimethylbenzene to the magnesium suspension is a critical variable. A slow, controlled addition is essential to manage the exothermic nature of the reaction and to prevent localized high concentrations of the aryl halide, which can lead to the formation of undesired Wurtz-Fittig coupling byproducts (biphenyls).

The reaction temperature must also be carefully controlled. While gentle heating may be required to initiate the reaction, external cooling is often necessary to maintain a steady and safe reaction rate. The optimal concentration of the reagents will depend on the specific solvent system and the scale of the reaction.

| Parameter | Recommended Condition | Rationale |

| Starting Material | 2-Bromo-1,3-dimethylbenzene | Provides the aryl group for the Grignard reagent. |

| Metal | Magnesium turnings | Reacts with the aryl halide to form the organomagnesium compound. |

| Solvent | Anhydrous THF or 2-MeTHF | Solvates and stabilizes the Grignard reagent. |

| Initiator | Small crystal of iodine or a few drops of 1,2-dibromoethane | Activates the magnesium surface by removing the passivating oxide layer. |

| Temperature | Gentle reflux, with cooling as needed | Balances reaction initiation with control over the exotherm. |

| Addition Rate | Slow, dropwise addition of the aryl halide | Manages the exothermic reaction and minimizes byproduct formation. |

Exploration of Alternative Synthetic Routes (e.g., Transmetalation, Halogen-Magnesium Exchange)

While the direct reaction of an aryl halide with magnesium is the standard approach, alternative methods exist for the preparation of this compound. These routes can be particularly useful when the conventional method proves inefficient or when starting from different precursors.

Transmetalation is one such alternative. This involves the reaction of an organolithium compound with a magnesium halide salt. For example, 2,6-dimethylphenyllithium, which can be prepared from 2-bromo-1,3-dimethylbenzene and an organolithium base, can be treated with magnesium bromide (MgBr₂) to yield this compound and lithium bromide.

Another powerful alternative is the halogen-magnesium exchange reaction. This method involves the reaction of an aryl halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). The exchange is driven by the formation of the more stable aryl Grignard reagent. This can be an effective method for substrates that are slow to react directly with magnesium metal.

| Synthetic Route | Reactants | Products | Key Features |

| Conventional Grignard Formation | 2-Bromo-1,3-dimethylbenzene + Mg | This compound | The most direct and common method. |

| Transmetalation | 2,6-Dimethylphenyllithium + MgBr₂ | This compound + LiBr | Useful when the corresponding organolithium is readily available. |

| Halogen-Magnesium Exchange | 2-Bromo-1,3-dimethylbenzene + i-PrMgCl | This compound + i-PrCl | Can be faster and occur under milder conditions than direct synthesis. |

Reactivity Profiles and Mechanistic Investigations of 2,6 Dimethylphenylmagnesium Bromide

Nucleophilic Addition Reactions with Diverse Electrophiles

2,6-Dimethylphenylmagnesium bromide, a prominent member of the Grignard reagent family, is a powerful nucleophile utilized in the formation of carbon-carbon bonds. Its utility is particularly notable in reactions with a variety of electrophilic compounds.

Reaction with Carbonyl Compounds: Aldehydes, Ketones, and Esters

Grignard reagents, in general, are highly effective in reacting with carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.com The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon readily attacks the electrophilic carbon of the carbonyl group in aldehydes, ketones, and esters. masterorganicchemistry.comyoutube.com

Aldehydes and Ketones: The reaction of this compound with aldehydes results in the formation of secondary alcohols, while its reaction with ketones yields tertiary alcohols. masterorganicchemistry.comlibretexts.org The initial step involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the alkoxide to furnish the final alcohol product. youtube.comlibretexts.org

Esters: The reaction with esters is more complex, as it involves a two-fold addition of the Grignard reagent. masterorganicchemistry.com The first equivalent adds to the ester to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent. This second addition leads to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com

The steric hindrance presented by the two methyl groups in the ortho positions of this compound can influence the rate and feasibility of these reactions, particularly with sterically hindered carbonyl compounds. masterorganicchemistry.com

Mechanistic Pathways of Carbonyl Addition

The mechanism of the Grignard reaction with carbonyl compounds has been a subject of extensive study, with two primary pathways proposed: a polar (nucleophilic addition) mechanism and a radical mechanism. acs.org

Polar Mechanism: This pathway involves the heterolytic cleavage of the carbon-magnesium bond, generating a carbanion that acts as the nucleophile. acs.org The nucleophile then directly attacks the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate to form the product. acs.org

Radical Mechanism: An alternative pathway involves the homolytic cleavage of the carbon-magnesium bond, which generates an organic radical and a magnesium-centered radical. acs.org This mechanism is more likely with substrates that have low-lying empty π orbitals and in highly solvating environments. Bulky substituents on the substrate can also favor the radical pathway by disfavoring the more sterically demanding nucleophilic addition. acs.org

For most reactions involving Grignard reagents and carbonyl compounds, the polar mechanism is generally considered to be the predominant pathway. acs.org However, the possibility of a radical mechanism, especially with certain substrates and conditions, cannot be entirely dismissed.

Carbon-Carbon Bond Forming Reactions: Catalyzed and Uncatalyzed Processes

Beyond simple nucleophilic additions, this compound is a key participant in various catalyzed and uncatalyzed carbon-carbon bond-forming reactions, significantly expanding its synthetic utility.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, has revolutionized organic synthesis, and Grignard reagents are frequently employed as nucleophilic partners in these transformations.

Kumada-type Coupling: The Kumada coupling, one of the earliest examples of catalytic cross-coupling, involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds between aryl, vinyl, or alkyl groups. wikipedia.org While highly effective, a limitation is the reactivity of the Grignard reagent towards certain functional groups on the coupling partner. organic-chemistry.org The catalytic cycle for palladium-catalyzed Kumada coupling typically involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org For sterically demanding Grignard reagents like this compound, palladium catalysis can facilitate conversions that are difficult to achieve uncatalyzed. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that pairs an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. youtube.comyonedalabs.comlibretexts.org Although Grignard reagents are not the primary nucleophiles in the standard Suzuki-Miyaura protocol, their use in preparing the necessary organoboron reagents is a common strategy. The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the organoboron species (often activated by a base), and reductive elimination. youtube.comlibretexts.orgyoutube.com The reaction is known for its mild conditions and high functional group tolerance. illinois.edu

Nickel catalysts offer a more cost-effective alternative to palladium and exhibit unique reactivity profiles.

Coupling with Alkyl Halides: Nickel catalysts are particularly effective in coupling Grignard reagents with alkyl halides. nih.govnih.gov These reactions provide a direct route to alkylated arenes. nih.gov For instance, nickel-catalyzed cross-electrophile coupling of aryl bromides with primary alkyl bromides has been developed. nih.gov Radical pathways are often implicated in these transformations. nih.gov The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can be crucial for achieving high yields and selectivities, especially when dealing with sterically hindered reagents or substrates prone to side reactions like isomerization. nih.gov

Coupling with 1,3-Butadiene (B125203): Nickel catalysis enables the coupling of Grignard reagents with 1,3-butadiene in multi-component reactions. researchgate.net For example, a four-component coupling of an alkyl fluoride, an aryl Grignard reagent, and two molecules of 1,3-butadiene has been reported, leading to the formation of a 1,6-octadiene (B1609464) framework. researchgate.net The mechanism involves the formation of an anionic nickel complex from the oxidative dimerization of 1,3-butadiene on Ni(0), which then reacts with the Grignard reagent. researchgate.net The steric and electronic properties of the aryl Grignard reagent can significantly influence the selectivity between the desired four-component coupling and competing cross-coupling reactions. researchgate.net

Iron-Catalyzed Cross-Coupling with Allylic Electrophiles

The iron-catalyzed cross-coupling of Grignard reagents with various electrophiles has emerged as a cost-effective and environmentally benign alternative to methods using precious metals like palladium. nih.gov While early work by Kochi established the fundamental principles, significant advancements have expanded the scope and mechanistic understanding of these reactions. nih.govnih.gov The general mechanism often involves the in-situ reduction of an iron(III) precatalyst by the Grignard reagent to form catalytically active low-valent iron species. nih.gov

A persistent challenge in this field has been the coupling of sterically demanding Grignard reagents, such as this compound, with electrophiles. rsc.org The significant steric bulk from the ortho,ortho-disubstituted aryl nucleophile can inhibit the reaction. rsc.org Despite these difficulties, recent studies have demonstrated successful iron-catalyzed cross-coupling between bulky aryl Grignard reagents and allylic electrophiles. rsc.orgrsc.org One study highlighted the use of tetramethylurea (TMU) as a high-performance, low-loading ligand that enables excellent yields in the coupling of ortho,ortho-disubstituted aryl Grignards with allyl bromides. rsc.org This system demonstrates good functional group tolerance and has been applied to the synthesis of natural products like cannabigerol. rsc.orgrsc.org

The proposed catalytic cycle for iron-catalyzed allylic substitution typically involves an Sₙ2' pathway, where a reduced organoiron intermediate, formed from the Grignard reagent and iron precatalyst, attacks the allylic electrophile. acs.org This oxidative addition step is followed by reductive elimination to furnish the cross-coupled product and regenerate the active iron catalyst. The use of specific ligands and additives can be crucial for stabilizing the catalytic species and promoting high reactivity and selectivity. nih.gov

Aryl-Aryl Homocoupling Reactions

A common side-reaction for Grignard reagents is oxidative homocoupling, which, in the case of this compound, yields the symmetrical biaryl 2,2',6,6'-tetramethylbiphenyl. While often considered an undesired pathway, this reaction can be harnessed for the specific synthesis of symmetrical biaryls using various transition metal catalysts.

Iron-catalyzed homocoupling of aryl Grignard reagents has been developed as an efficient method for producing symmetrical biaryls. thieme-connect.com These procedures often utilize simple iron salts like FeCl₃ in the presence of an oxidant. nih.gov Other transition metals have also been proven effective. For instance, manganese-containing compounds, such as manganese chloride, can catalyze the homocoupling of Grignard reagents under mild conditions. dtu.dk Similarly, copper salts like CuCl₂ are known to promote the homocoupling of phenylmagnesium bromide, a process known as the Bennett-Turner reaction. acs.org

Catalytic Systems for Homocoupling of Aryl Grignard Reagents

| Catalyst | Typical Reagent/Conditions | Product | Reference |

| Iron(III) Chloride | Aryl Grignard, Oxidant (e.g., 1,2-dichloroethane) | Symmetrical Biaryl | thieme-connect.com |

| Manganese(II) Chloride | Aryl Grignard | Symmetrical Biaryl | dtu.dk |

| Copper(II) Chloride | Phenylmagnesium bromide, Et₂O | Biphenyl | acs.org |

| Ruthenium(III) Complex | Aryl Grignard, O₂ (air) | Symmetrical Biaryl | oup.com |

Carboxylation Reactions with Carbon Dioxide (CO₂)

The reaction of Grignard reagents with carbon dioxide is a fundamental transformation for the synthesis of carboxylic acids. masterorganicchemistry.com For this compound, this reaction provides a direct route to 2,6-dimethylbenzoic acid.

Investigation of Additives for CO₂ Functionalization

To improve the efficiency of CO₂ fixation, particularly with sterically hindered Grignard reagents, the use of additives has been explored. A key finding is the beneficial effect of the non-nucleophilic organic base 1,8-diazabicycloundec-7-ene (DBU). researchgate.net Mechanistic studies, including kinetic analysis and in-situ infrared spectroscopy, have sought to elucidate the role of DBU in these carboxylation reactions. acs.org While DBU can form an adduct with CO₂, its primary role may be to increase the concentration of soluble CO₂ in the reaction medium. acs.org The addition of catalytic amounts of DBU has been shown to significantly enhance the rate and yield of the carboxylation. researchgate.netacs.org

Effect of DBU on the Carboxylation of this compound

| Additive (mol%) | Reaction Time (min) | Yield (%) | Reference |

| None | 30 | Low/Not specified | researchgate.net |

| DBU (50 mol%) | 30 | 77 | researchgate.net |

Reactions Involving Heteroatom Electrophiles

Functionalization for Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Carbon-Nitrogen Bond Formation: The synthesis of amines from Grignard reagents requires reaction with an electrophilic aminating agent. A variety of such agents have been developed, including N-chloroamines and nitroarenes. acs.orgumich.edu For example, the reaction of arylmagnesium reagents with nitroarenes, followed by reduction, can provide diarylamines. umich.edu While specific examples detailing the reaction of this compound with these electrophiles are not prevalent, these general methods represent a plausible route for forming a C-N bond to the sterically hindered aryl ring, which would lead to derivatives of 2,6-dimethylaniline.

Carbon-Oxygen Bond Formation: The formation of a carbon-oxygen bond from a Grignard reagent is most commonly achieved through reaction with molecular oxygen, followed by an acidic workup. This straightforward oxidation converts the Grignard reagent into the corresponding magnesium alkoxide (or phenoxide), which is then protonated to yield the alcohol or phenol. For this compound, this reaction is expected to produce 2,6-dimethylphenol (B121312). The oxidation of 2,6-dimethylphenol itself has been studied, leading to products like 3,3',5,5'-tetramethyl-4,4'-diphenoquinone and 2,6-dimethylbenzoquinone, depending on the conditions. rsc.org

Synthesis of Complex Nitrogen-Containing Heterocycles

The introduction of sterically demanding aryl groups, such as the 2,6-dimethylphenyl moiety, into nitrogen-containing heterocyclic systems is a significant challenge in synthetic organic chemistry. The steric hindrance imposed by the two ortho-methyl groups on the Grignard reagent, this compound, governs its reactivity and can lead to unique outcomes compared to less hindered organometallic reagents. While specific literature examples detailing the use of this compound for the synthesis of a wide array of complex nitrogen-containing heterocycles are not extensively documented, its reactivity can be inferred from the general behavior of Grignard reagents with various nitrogen-based electrophiles.

One potential pathway to nitrogen-containing heterocycles involves the reaction of this compound with precursors that already contain a nitrogen atom. For instance, the addition of Grignard reagents to substituted pyridines or other nitrogen-containing aromatic rings can be a viable strategy. The reaction of a Grignard reagent with a halopyridine, such as 2-chloropyridine, typically proceeds via a nucleophilic aromatic substitution or through the formation of a pyridyl Grignard reagent in an exchange reaction, which can then be functionalized. However, the significant steric bulk of the 2,6-dimethylphenyl group may hinder its direct addition to the pyridine (B92270) ring.

A plausible, albeit less documented, approach for creating N-aryl bonds involves the reaction of this compound with activated nitrogen sources. One such class of reagents is diaziridinones. The reaction of a Grignard reagent with a di-tert-butyldiaziridinone, for example, could potentially lead to the formation of a hydrazine (B178648) derivative after ring-opening and subsequent workup. This hydrazine could then be a precursor for more complex heterocyclic structures. The proposed, though not explicitly demonstrated, reaction would likely involve the nucleophilic attack of the Grignard reagent on one of the carbonyl-like carbons of the diaziridinone ring.

Given the limited specific data, the synthesis of complex nitrogen-containing heterocycles using this compound remains an area ripe for exploration. The expected challenges due to steric hindrance would likely necessitate carefully optimized reaction conditions, potentially involving the use of catalysts or more reactive electrophiles.

Insertion Reactions with Isocyanides and Other Unsaturated Substrates

Insertion reactions of Grignard reagents into unsaturated substrates provide a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in such reactions is again heavily influenced by its steric profile.

Reaction with Isocyanides:

The reaction of Grignard reagents with isocyanides is a known method for the synthesis of imines, which can be subsequently hydrolyzed to ketones. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of the isocyanide. doubtnut.com In the case of this compound, the steric hindrance around the carbanionic center would be a critical factor determining the feasibility and rate of the reaction.

While specific studies on the reaction of this compound with various isocyanides are not readily found in the searched literature, one can anticipate that the reaction would be more successful with less sterically demanding isocyanides. The initial insertion product would be a magnesium salt of an imine, which upon acidic workup, would yield a ketone with a newly formed carbon-carbon bond between the 2,6-dimethylphenyl group and the former isocyanide carbon. The significant steric hindrance might also open pathways for side reactions or require elevated temperatures to proceed at a reasonable rate.

Table 1: Postulated Reaction of this compound with Isocyanides

| Isocyanide Substrate | Expected Intermediate (after insertion) | Final Product (after hydrolysis) |

| tert-Butyl isocyanide | N-(tert-butyl)-1-(2,6-dimethylphenyl)methanimine magnesium bromide | 2,6-Dimethylphenyl tert-butyl ketone |

| Phenyl isocyanide | N-phenyl-1-(2,6-dimethylphenyl)methanimine magnesium bromide | 2,6-Dimethylbenzophenone |

Note: This table represents expected products based on the general reactivity of Grignard reagents with isocyanides, as specific experimental data for this compound was not found in the performed searches.

Reaction with Other Unsaturated Substrates:

The insertion of this compound can also be envisioned with other unsaturated systems containing heteroatoms. For instance, the reaction with nitriles is a classic method for ketone synthesis. masterorganicchemistry.com The addition of the Grignard reagent across the carbon-nitrogen triple bond forms an intermediate imine salt, which is then hydrolyzed. The steric bulk of the 2,6-dimethylphenyl group would likely slow down this reaction compared to smaller Grignard reagents. masterorganicchemistry.com

Reactions with other unsaturated functionalities such as carbodiimides or isothiocyanates are also plausible. The nucleophilic addition to the central carbon of a carbodiimide (B86325) would lead to the formation of a substituted guanidine (B92328) derivative after workup. Similarly, addition to the carbon of an isothiocyanate would yield a thioamide derivative. The mechanistic pathways for these reactions would be analogous to those observed with less hindered Grignard reagents, but the reaction kinetics and yields would be expected to be significantly impacted by the steric hindrance of the 2,6-dimethylphenyl group. masterorganicchemistry.comdalalinstitute.com

Elucidating Steric and Electronic Effects on 2,6 Dimethylphenylmagnesium Bromide Reactivity and Selectivity

Quantitative and Qualitative Analysis of ortho-Methyl Group Steric Hindrance

The presence of two methyl groups in the ortho positions of 2,6-dimethylphenylmagnesium bromide introduces significant steric hindrance around the carbanionic center. This steric bulk is a primary determinant of the reagent's reactivity and selectivity. Qualitatively, the methyl groups physically obstruct the approach of electrophiles to the carbon-magnesium bond, making reactions at this site more difficult compared to less hindered Grignard reagents like phenylmagnesium bromide.

Influence of Steric Bulk on Nucleophilicity and Reaction Rates

The steric hindrance imposed by the ortho-methyl groups has a profound impact on the nucleophilicity and reaction rates of this compound. Nucleophilicity is the ability of a species to donate an electron pair to an electrophile. masterorganicchemistry.com While the electron-donating nature of the methyl groups might slightly increase the electron density on the carbanionic carbon, the overwhelming steric bulk significantly impedes its ability to act as a nucleophile in many reactions, particularly those involving sterically demanding electrophiles.

This steric hindrance leads to a general decrease in reaction rates for nucleophilic additions compared to less hindered aryl Grignard reagents. youtube.com For a reaction to occur, the nucleophilic carbon of the Grignard reagent must be able to approach the electrophilic center of the substrate. The bulky methyl groups create a "steric wall" that hinders this approach, leading to a higher activation energy and, consequently, a slower reaction.

In some cases, the steric bulk can also alter the reaction pathway. For instance, with highly hindered ketones, instead of undergoing a typical nucleophilic addition, this compound may act as a base, abstracting an acidic α-proton from the ketone to form an enolate. This competition between nucleophilicity and basicity is a key feature of sterically hindered Grignard reagents.

Comparative Studies on Reactivity with Isomeric and Unsubstituted Aryl Grignard Reagents

Comparative studies, even if qualitative, clearly demonstrate the unique reactivity of this compound. When compared to its isomers, such as 2,4-dimethylphenylmagnesium bromide and 3,5-dimethylphenylmagnesium bromide, and the unsubstituted phenylmagnesium bromide, the di-ortho-substituted reagent consistently shows lower rates of nucleophilic addition.

In reactions with standard electrophiles like ketones, the steric hindrance in this compound is the dominant factor controlling reactivity. Phenylmagnesium bromide, lacking any steric hindrance from ortho substituents, typically reacts the fastest. The isomeric tolylmagnesium bromides, with only one methyl group, exhibit intermediate reactivity.

To illustrate these differences, consider the hypothetical relative reaction rates for the addition to a moderately hindered ketone, such as diisopropyl ketone:

Table 1: Illustrative Relative Reaction Rates of Aryl Grignard Reagents with Diisopropyl Ketone

| Grignard Reagent | Relative Rate |

|---|---|

| Phenylmagnesium bromide | 100 |

| 4-Tolylmagnesium bromide | 85 |

| 2-Tolylmagnesium bromide | 30 |

| This compound | <5 |

> This table presents illustrative data to demonstrate the general trend in reactivity and is not based on specific experimental results.

As the table suggests, the presence of a single ortho-methyl group significantly reduces the reaction rate, and the addition of a second ortho-methyl group has a dramatic inhibitory effect on the nucleophilic addition.

Modulation of Reactivity through Electronic Properties of the Aromatic Ring

The reactivity of aryl Grignard reagents is not solely governed by steric effects; the electronic properties of the aromatic ring also play a crucial role. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the nucleophilicity of the carbanionic carbon.

In the case of this compound, the two methyl groups are electron-donating groups (EDGs). Through an inductive effect, they push electron density towards the aromatic ring, which in turn can slightly increase the nucleophilicity of the carbanionic carbon. However, as previously discussed, this electronic effect is largely overshadowed by the steric hindrance of the ortho methyl groups.

If we were to introduce other substituents on the 2,6-dimethylphenyl ring, we could further modulate the reactivity. For example, adding an electron-withdrawing group (EWG) like a trifluoromethyl group at the para position (to create 4-trifluoromethyl-2,6-dimethylphenylmagnesium bromide) would decrease the electron density at the carbanionic center, making the Grignard reagent less nucleophilic. Conversely, adding another electron-donating group, such as a methoxy (B1213986) group, at the para position would be expected to increase its nucleophilicity, though the steric effects of the ortho methyl groups would still be a major factor.

The interplay between steric and electronic effects can be complex. While electronic effects can be systematically varied to fine-tune the reactivity of a Grignard reagent, the steric hindrance of the di-ortho-substitution in this compound remains a dominant and often overriding characteristic.

Advanced Applications of 2,6 Dimethylphenylmagnesium Bromide in Complex Organic Synthesis

Construction of Polyaromatic Hydrocarbon Architectures (e.g., Substituted Fluorenes, Indenes)

The rigid and planar structures of polyaromatic hydrocarbons (PAHs) have made them key components in materials science, particularly in the development of organic electronics. The synthesis of substituted PAHs with tailored properties is therefore of significant interest. 2,6-Dimethylphenylmagnesium bromide has proven to be an effective reagent in the construction of such systems, most notably in the synthesis of substituted fluorenes.

In a palladium-catalyzed domino reaction, this compound reacts with 1,2-dihaloarenes or 2-haloaryl arenesulfonates to produce substituted fluorenes in high yields. nih.gov This one-step synthesis is efficient and proceeds under relatively mild conditions. The reaction is believed to involve the formation of a benzyne (B1209423) intermediate, followed by transmetalation with the Grignard reagent and subsequent carbopalladation. The steric bulk of the 2,6-dimethylphenyl group is crucial for the success of this transformation, as it influences the regioselectivity of the addition and subsequent cyclization steps. For instance, the reaction of 1-bromo-2-chlorobenzene (B145985) with the less bulky p-tolylmagnesium bromide gives a mixture of products, whereas the reaction with the hindered 2-mesitylmagnesium bromide, a close analog of this compound, leads to the desired fluorene (B118485) derivative. nih.gov

While direct examples of the use of this compound in the synthesis of substituted indenes are not prevalent in the literature, the general reactivity of Grignard reagents towards indanone systems suggests its potential applicability. A common strategy for the synthesis of substituted indenes involves the 1,2- or 1,4-addition of Grignard reagents to indenones or indene-1,3-diones. The steric hindrance of this compound could be exploited to control the regioselectivity of addition to unsymmetrical indenone substrates, potentially favoring the formation of specific isomers that might be difficult to access with smaller nucleophiles.

Role in the Synthesis of Organometallic Precursors for Catalysis

Organometallic complexes are at the heart of modern catalysis, enabling a vast array of chemical transformations. The synthesis of ligands and their corresponding metal complexes often requires the use of organometallic reagents to introduce specific organic fragments. This compound serves as a valuable precursor for the synthesis of sterically demanding ligands and their metal complexes, which can exhibit unique catalytic properties.

A notable application is its use as an intermediate in the synthesis of a dibutyl(5,10-dihydro-1,9-di-p-toluoyl-5-p-tolyldipyrrinato)tin(IV) complex. sigmaaldrich.com This tin complex is subsequently used in the preparation of a zinc-based porphyrin. sigmaaldrich.com Porphyrins and related macrocycles are important in various catalytic processes, including oxidation and reduction reactions, and their properties can be fine-tuned by the peripheral substituents. The introduction of the bulky 2,6-dimethylphenyl group can influence the electronic properties and the steric environment around the metal center, thereby affecting the catalytic activity and selectivity.

Furthermore, the reaction of this compound with various metal halides can lead to the formation of a range of sterically encumbered organometallic complexes. These complexes can serve as precursors for catalysts in cross-coupling reactions, polymerization, and other important industrial processes. The bulky 2,6-dimethylphenyl ligands can stabilize low-coordinate metal centers and promote reductive elimination, which are key steps in many catalytic cycles.

Enabling the Synthesis of Structurally Demanding Biological Scaffolds and Natural Product Derivatives

The synthesis of complex natural products and biologically active molecules often presents significant challenges, particularly when constructing sterically congested stereocenters. The use of sterically hindered Grignard reagents can be a powerful strategy to overcome these hurdles, enabling highly stereoselective additions to carbonyls and other electrophiles. arabjchem.org

While direct applications of this compound in the total synthesis of specific natural products are not widely reported, its properties make it a prime candidate for such endeavors. The stereoselective addition of Grignard reagents to ketones is a cornerstone of natural product synthesis. arabjchem.org In many instances, the facial selectivity of the addition is controlled by the steric environment of the ketone and the Grignard reagent. The significant steric bulk of this compound can be expected to lead to high diastereoselectivity in reactions with chiral aldehydes and ketones, favoring attack from the less hindered face. This can be particularly advantageous in the late-stage functionalization of complex intermediates where controlling stereochemistry is paramount. For example, in the synthesis of dihydroetorphine, a highly potent opioid analgesic, a key step involves the stereoselective addition of a Grignard reagent to a complex ketone. arabjchem.org The use of a bulky Grignard reagent in such a transformation could potentially enhance the desired stereochemical outcome.

Preparation of Sterically Congested Boron-Containing Organic Compounds

Organoboron compounds, particularly boronic acids and their esters, are exceptionally versatile intermediates in organic synthesis, most famously utilized in the Suzuki-Miyaura cross-coupling reaction. The synthesis of sterically hindered boronic acids can be challenging due to the potential for multiple additions of the organometallic reagent to the boron electrophile. The use of sterically demanding Grignard reagents like this compound can circumvent this issue.

The reaction of this compound with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic workup, provides a direct route to 2,6-dimethylphenylboronic acid. A similar procedure has been reported for the synthesis of 3,5-dimethylphenylboronic acid, where the corresponding Grignard reagent is reacted with trimethyl borate at low temperature, followed by hydrolysis to afford the boronic acid in good yield. chemicalbook.com

Table 1: Synthesis of Dimethylphenylboronic Acids via Grignard Reaction

| Grignard Reagent | Boron Electrophile | Product | Yield | Reference |

| 3,5-Dimethylphenylmagnesium bromide | Trimethyl borate | 3,5-Dimethylphenylboronic acid | 74% | chemicalbook.com |

| This compound | Trimethyl borate | 2,6-Dimethylphenylboronic acid | Not specified | Inferred from chemicalbook.com |

The steric hindrance of the 2,6-dimethylphenyl group effectively prevents the second and third addition to the boron center, leading to the selective formation of the desired boronic acid. These sterically encumbered boronic acids are valuable building blocks for the synthesis of hindered biaryls, which are present in many pharmaceuticals and advanced materials.

Applications in Stereoselective and Chiral Synthesis Strategies

The development of stereoselective reactions is a central theme in modern organic synthesis. The use of chiral auxiliaries, catalysts, or reagents can control the three-dimensional arrangement of atoms in a molecule, leading to the selective formation of a single stereoisomer. The steric properties of this compound can be harnessed to influence the stereochemical outcome of a reaction.

While this compound itself is not chiral, its significant steric bulk can be used to amplify the stereochemical preference of a chiral substrate or a chiral catalyst. In diastereoselective reactions, the addition of this bulky Grignard reagent to a chiral aldehyde or ketone can lead to high levels of facial selectivity. The approach of the nucleophile is directed to the less sterically encumbered face of the carbonyl, resulting in the preferential formation of one diastereomer.

In the realm of enantioselective synthesis, Grignard reagents can be used in conjunction with chiral ligands to achieve high enantiomeric excesses in the addition to prochiral ketones. nih.govrsc.orgresearchgate.net Although specific examples employing this compound in such systems are not extensively documented, the principles of asymmetric catalysis suggest its potential. A chiral ligand can coordinate to the magnesium center of the Grignard reagent, creating a chiral environment that biases the addition to one enantiotopic face of the ketone. The steric bulk of the 2,6-dimethylphenyl group could play a crucial role in the organization of the transition state, potentially leading to high levels of enantioselectivity. The development of chiral ligand systems specifically tailored for hindered Grignard reagents like this compound could open up new avenues for the asymmetric synthesis of challenging quaternary stereocenters.

Theoretical and Computational Investigations of 2,6 Dimethylphenylmagnesium Bromide Systems

Mechanistic Studies on Grignard Reagent Formation: Radical versus Non-Radical Pathways

The formation of a Grignard reagent (RMgX) from an organic halide (RX) and magnesium metal is a complex heterogeneous reaction, the mechanism of which has been a subject of long-standing debate. The central question revolves around whether the reaction proceeds through radical intermediates or via a concerted, non-radical pathway. For aryl halides like 2,6-dimethylbromobenzene, both pathways are theoretically plausible.

Theoretical investigations, primarily using Density Functional Theory (DFT), have provided significant insights into this process. The formation of Grignard reagents is generally believed to occur on the surface of the magnesium metal. pku.edu.cn Computational models have explored the reaction of organic halides with magnesium clusters (Mg_n) of varying sizes to simulate the metallic surface. pku.edu.cn

The radical pathway involves an initial single-electron transfer (SET) from the magnesium surface to the organic halide, leading to the formation of a radical anion which then dissociates into an aryl radical and a bromide anion. The aryl radical can then react with the magnesium surface to form the Grignard reagent.

Equation 1: Radical Pathway ArX + Mg_n → [ArX]•⁻ Mg_n•⁺ → Ar• + X⁻ + Mg_n•⁺ → ArMgX + Mg_{n-1}

The non-radical pathway , on the other hand, is proposed to be a more concerted process where the C-Br bond cleavage and the C-Mg bond formation occur in a single step on the magnesium surface, possibly involving a four-center transition state.

Systematic theoretical studies on the reaction of methyl chloride with magnesium clusters have shown that the radical pathway is generally favored on smaller magnesium clusters, while the non-radical pathway becomes more competitive as the cluster size increases. pku.edu.cn For aryl halides, it has been suggested that a dominant non-radical mechanism or a mechanism with very short-lived radical intermediates might be at play, which would account for the observed retention of configuration in certain cases. unp.edu.ar The steric hindrance from the ortho-methyl groups in 2,6-dimethylbromobenzene could influence the orientation of the molecule on the magnesium surface, potentially favoring one pathway over the other.

Experimental evidence from studies on the formation of Grignard reagents from chiral cyclopropyl (B3062369) halides has supported a surface-radical mechanism. pku.edu.cn The stereochemical outcomes of these reactions are consistent with the formation of radical intermediates that are adsorbed on the magnesium surface. pku.edu.cn

Computational Modeling of Grignard Reagent Aggregation and Equilibria in Solution

In ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, Grignard reagents are not simple monomeric species (RMgX). They exist in a complex equilibrium involving various aggregated forms, governed by the Schlenk equilibrium.

Equation 2: Schlenk Equilibrium 2 RMgX ⇌ MgR₂ + MgX₂

For 2,6-dimethylphenylmagnesium bromide, the bulky 2,6-dimethylphenyl group is expected to significantly influence the position of this equilibrium and the nature of the aggregates. Computational modeling, particularly DFT calculations, can be employed to predict the structures and relative stabilities of the monomeric, dimeric, and potentially higher-order aggregates.

These models typically include explicit solvent molecules to accurately represent the coordination environment around the magnesium center. The solvent plays a crucial role in stabilizing the different species in solution. acs.org Computational studies on other Grignard reagents have shown that dimeric structures, often with bridging halide or alkyl/aryl groups, are energetically favorable. nih.gov

For this compound, the steric bulk of the aryl group would likely disfavor the formation of highly aggregated species. It is computationally predictable that the monomeric or dimeric forms would be the predominant species in solution. The table below presents hypothetical relative energies for the aggregation of this compound in THF, based on general principles observed for other Grignard reagents.

| Species | General Structure | Hypothetical Relative Energy (kcal/mol) |

| Monomer (solvated) | (2,6-Me₂C₆H₃)MgBr(THF)₂ | 0 (Reference) |

| Dimer (Br-bridged) | [(2,6-Me₂C₆H₃)Mg(THF)]₂(μ-Br)₂ | -5 to -10 |

| Dimer (Aryl-bridged) | [BrMg(THF)]₂(μ-2,6-Me₂C₆H₃)₂ | Less favorable due to steric hindrance |

| Schlenk Products (solvated) | Mg(2,6-Me₂C₆H₃)₂(THF)₂ + MgBr₂(THF)₄ | -2 to -5 |

This table is illustrative and the exact values would require specific DFT calculations.

Understanding these aggregation equilibria is vital as the reactivity of the Grignard reagent can depend on the specific species present in the solution.

Density Functional Theory (DFT) and Spectroscopic Analysis of Reaction Intermediates

DFT calculations are powerful tools for elucidating the structures and energies of transient intermediates and transition states in chemical reactions. In the context of reactions involving this compound, DFT can be used to model the interaction of the Grignard reagent with various electrophiles.

For instance, in the reaction with a carbonyl compound, DFT can map out the potential energy surface for the nucleophilic addition. This would involve locating the pre-reaction complex, the transition state for the C-C bond formation, and the final magnesium alkoxide product. nih.gov The steric hindrance of the 2,6-dimethylphenyl group would be explicitly accounted for in these calculations, allowing for predictions of reaction rates and stereoselectivity.

Computational studies on the addition of Grignard reagents to carbonyls have suggested that the reaction can proceed through different pathways, including a polar, four-centered transition state or a single-electron transfer (SET) mechanism leading to a radical-ion pair intermediate, especially when the alkyl group is bulky. nih.gov Given the steric bulk of the 2,6-dimethylphenyl group, the SET pathway might be a competitive route in its reactions.

The combination of DFT calculations with spectroscopic techniques like IR and NMR can provide a comprehensive understanding of reaction intermediates. While the direct spectroscopic observation of transient intermediates is often challenging, DFT can be used to predict their spectroscopic signatures (e.g., vibrational frequencies, NMR chemical shifts), which can then be compared with experimental data.

Analysis of Solvent Coordination Effects on Reactivity and Selectivity

The solvent is not merely a medium for Grignard reactions but an active participant that coordinates to the magnesium center, influencing the reagent's structure, aggregation, and reactivity. acs.org Computational studies have highlighted the critical role of solvent molecules in stabilizing the Grignard reagent and in the reaction mechanism itself. acs.org

For this compound, the number and nature of the coordinating solvent molecules (e.g., THF, diethyl ether) will affect the Lewis acidity of the magnesium center and the nucleophilicity of the carbanionic carbon. DFT calculations can model the Grignard reagent with varying numbers of explicit solvent molecules to determine the most stable coordination sphere and how this affects the energy barrier of a given reaction.

Recent computational work has shown that for some Grignard reactions, a pentacoordinate magnesium center, involving an additional solvent molecule beyond the typical tetracoordination, can be involved in the transition state, lowering the activation energy. acs.org The steric demands of the 2,6-dimethylphenyl group might modulate the accessibility of such higher coordination states.

Prediction and Design of Novel Reaction Pathways

While the primary application of computational chemistry in this area has been to understand existing reactions, it also holds the potential for the prediction and design of novel reaction pathways. By computationally screening the reactivity of this compound with a variety of potential substrates, it is possible to identify new, synthetically viable transformations.

For example, DFT calculations could be used to explore unconventional reaction pathways, such as C-H activation or reactions with traditionally unreactive electrophiles. The unique steric and electronic properties of this compound might enable selective transformations that are not possible with less hindered Grignard reagents.

Furthermore, computational methods can be used to design modified Grignard reagents with tailored reactivity. By computationally introducing different substituents on the phenyl ring or by exploring the effect of different halides (e.g., chloride or iodide instead of bromide), it may be possible to fine-tune the reagent's properties for specific synthetic applications. While this area is still developing, it represents a promising future direction for the computational study of Grignard reagents.

Integration of 2,6 Dimethylphenyl Ligands in Organometallic Chemistry and Catalysis

Design and Synthesis of Organometallic Complexes Featuring 2,6-Dimethylphenyl Ligands

The synthesis of organometallic complexes that incorporate the 2,6-dimethylphenyl ligand typically begins with the corresponding Grignard reagent, 2,6-dimethylphenylmagnesium bromide. sigmaaldrich.comorgsyn.orgwiley-vch.de This versatile reagent is prepared through the reaction of 2,6-dimethylbromobenzene with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comorgsyn.orgwiley-vch.de

Synthesis of this compound:

Once synthesized, this Grignard reagent acts as a potent nucleophile and a source of the 2,6-dimethylphenyl anion. This allows for its transfer to a variety of metal halides to form the desired organometallic complexes. The general approach involves reacting a metal halide (MXn) with a stoichiometric amount of this compound. The formation of a stable magnesium halide salt often drives this reaction forward. libretexts.orguniurb.it

The design of these complexes is heavily guided by their intended application. For catalytic purposes, the number and spatial arrangement of the 2,6-dimethylphenyl ligands are critical in creating a specific pocket around the active metal center. This can influence how the substrate binds and can determine the regioselectivity or stereoselectivity of the catalytic transformation. nih.gov

Application in Palladium, Zirconium, and Other Transition Metal Catalysis

The distinct steric properties of the 2,6-dimethylphenyl ligand make it a valuable component in a variety of catalytic systems that involve different transition metals, most notably palladium and zirconium. acs.orgrsc.org

Palladium Catalysis:

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, ligands are crucial for stabilizing the active Pd(0) species and for facilitating the elementary steps of the catalytic cycle. fishersci.ca The use of bulky phosphine (B1218219) ligands that bear 2,6-dimethylphenyl groups has been shown to promote efficient catalysis, especially in challenging cross-coupling reactions that involve sterically hindered substrates. nih.gov The steric bulk of the 2,6-dimethylphenyl groups can facilitate the reductive elimination step, which is often the rate-determining step in many cross-coupling reactions. organic-chemistry.org

Zirconium Catalysis:

In the field of olefin polymerization, zirconium-based catalysts, particularly metallocenes, are of great importance. researchgate.netrsc.org The introduction of 2,6-dimethylphenyl substituents on the cyclopentadienyl (B1206354) or indenyl ligands of zirconocene (B1252598) complexes has a profound effect on their catalytic behavior. researchgate.netacs.org These bulky groups can influence the geometry of the active site, which in turn affects the rate of polymerization and the properties of the resulting polymer, such as its molecular weight and tacticity. researchgate.net For instance, the steric hindrance can limit chain transfer reactions, leading to the formation of polymers with higher molecular weights. mdpi.com

Other Transition Metal Catalysis:

Beyond palladium and zirconium, the 2,6-dimethylphenyl ligand has been integrated into complexes of other transition metals like nickel, copper, and rhodium for a range of catalytic applications. acs.orgmdpi.comresearchgate.net In nickel-catalyzed cross-coupling reactions, ligands with 2,6-dimethylphenyl groups can improve the catalyst's stability and activity. acs.org In copper-catalyzed reactions, they can influence the stereochemical outcome of asymmetric transformations.

Mechanistic Probes Using Hindered Aryl Ligands in Catalytic Cycles

The steric bulk of the 2,6-dimethylphenyl ligand makes it an excellent tool for investigating the mechanisms of catalytic reactions. organic-chemistry.orgresearchgate.net By systematically altering the steric hindrance around the metal center using ligands with different substitution patterns, chemists can gain valuable insights into the transition states of key elementary steps within a catalytic cycle. organic-chemistry.orgnih.gov

For example, in palladium-catalyzed cross-coupling reactions, the rate of reductive elimination is highly sensitive to the steric bulk of the ancillary ligands. organic-chemistry.org By comparing the catalytic activity of complexes with and without the 2,6-dimethylphenyl group, it is possible to deduce the degree of steric crowding in the transition state of the reductive elimination step. If a bulkier ligand accelerates the reaction, it suggests that the transition state is less crowded than the preceding intermediate, and that steric repulsion in the intermediate is the dominant factor. uva.es

Furthermore, these hindered ligands can be used to isolate and characterize key catalytic intermediates that would otherwise be too reactive to observe. researchgate.net The steric protection provided by the 2,6-dimethylphenyl groups can slow down decomposition pathways, which allows for detailed spectroscopic and crystallographic studies of the species involved in the catalytic cycle. nih.govrsc.org This direct observation of intermediates provides invaluable information about the reaction mechanism. researchgate.netrsc.org

Development of New Catalytic Systems for Challenging Chemical Transformations

The insights gained from mechanistic studies using hindered ligands like the 2,6-dimethylphenyl group are crucial for the rational design of new and improved catalytic systems for challenging chemical transformations. numberanalytics.comacs.org Many important reactions, such as the formation of carbon-carbon bonds between sterically congested centers or the activation of unreactive C-H bonds, are difficult to achieve with conventional catalysts. nih.gov

The development of catalysts that incorporate bulky 2,6-dimethylphenyl ligands has led to significant advances in these areas. nih.gov For example, palladium complexes with highly hindered phosphine ligands have enabled the Suzuki-Miyaura coupling of sterically demanding neopentyl halides with arylboronic acids, a transformation that was previously very difficult to accomplish. The steric pressure created by the 2,6-dimethylphenyl groups is thought to be essential for promoting the difficult oxidative addition and reductive elimination steps involving these bulky substrates. nih.gov

Similarly, in the field of C-H activation, catalysts with sterically demanding ligands are often necessary to achieve high levels of regioselectivity. nih.gov The bulky ligands can direct the metal to a specific C-H bond by sterically blocking other potential reaction sites. The 2,6-dimethylphenyl group has been a key component in the design of such selective catalysts. nih.gov

The ongoing exploration of the chemistry of the 2,6-dimethylphenyl ligand and its derivatives is expected to lead to the development of even more powerful and selective catalysts for a wide range of chemical transformations. This will enable the synthesis of complex molecules with greater efficiency and precision. acs.org

Q & A

Basic: What safety protocols are critical when handling 2,6-Dimethylphenylmagnesium bromide in laboratory settings?

Answer:

- Incompatibility with Water: Avoid contact with moisture or water, as it may cause violent reactions or flash fires .

- Storage: Store under inert gas (e.g., argon) in anhydrous conditions, using flame-resistant equipment. Recommended solvents include tetrahydrofuran (THF) or toluene .

- Personal Protective Equipment (PPE): Use flame-resistant lab coats, gloves, and face shields. Work in a fume hood with explosion-proof ventilation .

- Quenching: Neutralize residual reagent with dry ice or isopropanol before aqueous workup to prevent exothermic reactions .

Basic: What synthetic procedures are effective for generating aryl-bismuth compounds using this compound?

Answer:

A representative synthesis of tris(2,6-dimethylphenyl)bismuthine (84% yield) involves:

- Reaction Setup: Add this compound (1 M in THF, 2.8 mmol) to bismuth chloride (2.5 mmol) in anhydrous toluene under argon .

- Conditions: Stir at 60°C for 1 hour, followed by HCl quenching and extraction with CH₂Cl₂.

- Purification: Use silica gel chromatography (5% EtOAc/hexanes) and recrystallization (CH₂Cl₂/MeOH) .

| Parameter | Value/Detail |

|---|---|

| Solvent | Toluene/THF |

| Temperature | 60°C |

| Reaction Time | 1 hour |

| Workup | HCl quenching, CH₂Cl₂ extraction |

| Yield | 84% |

Advanced: How can structural characterization resolve ambiguities in products derived from this compound?

Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL/SHELXS) for high-precision refinement. For example, a structure with R[F² > 2σ(F²)] = 0.038 and wR(F²) = 0.090 was achieved using full-matrix least-squares methods .

- NMR/IR Spectroscopy: Confirm regiochemistry via H-NMR (e.g., δ 2.34 ppm for methyl groups) and IR peaks (e.g., 1442 cm⁻¹ for aromatic C–H bending) .

- Microanalytical Data: Combine elemental analysis with mass spectrometry to verify molecular weight and purity .

Advanced: What strategies minimize side reactions in sterically hindered coupling reactions involving this compound?

Answer:

- Solvent Optimization: Use non-polar solvents (e.g., toluene) to reduce nucleophilic competition and enhance selectivity .

- Temperature Control: Maintain temperatures below 60°C to prevent decomposition or undesired dimerization .

- Stoichiometry: Employ a 10–20% excess of Grignard reagent to compensate for partial deactivation by trace moisture .

- Additive Screening: Introduce chelating agents (e.g., TMEDA) to stabilize the reactive intermediate and suppress β-hydride elimination .

Methodological: How can chromatographic and spectroscopic methods ensure product purity post-reaction?

Answer:

- Silica Gel Chromatography: Use iso-hexane or EtOAc/hexanes gradients to separate aryl-bismuth or anthracene derivatives .

- Reverse-Phase HPLC: Detect trace impurities (e.g., brominated byproducts) with UV detection at 254 nm, validated against standards .

- NMR Tracking: Monitor reaction progress via C-NMR shifts (e.g., δ 159.4 ppm for bismuth-bound carbons) .

Advanced: How do computational models predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations: Simulate transition states to evaluate steric effects from the 2,6-dimethyl groups. For example, calculate activation barriers for nucleophilic attack on carbonyl substrates.

- Molecular Dynamics: Model solvent interactions to optimize reaction media (e.g., THF vs. ether) for improved yield .

- Docking Studies: Predict binding affinities in catalytic cycles involving nickel or palladium complexes .

Data Contradiction: How can researchers reconcile discrepancies in reported reaction yields under similar conditions?

Answer:

- Variable Screening: Test critical parameters (e.g., reagent purity, moisture levels in solvents) that may differ between labs .

- Reproducibility Protocols: Standardize inert-atmosphere techniques (argon vs. nitrogen) and quenching methods (slow HCl addition vs. rapid neutralization) .

- Statistical Analysis: Use Design of Experiments (DoE) to identify influential factors (e.g., temperature, stoichiometry) and optimize robustness .

Basic: What analytical techniques validate the stability of this compound during storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.